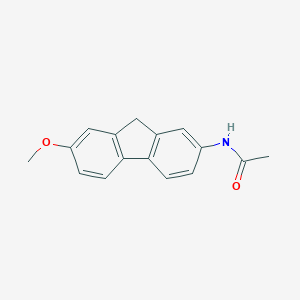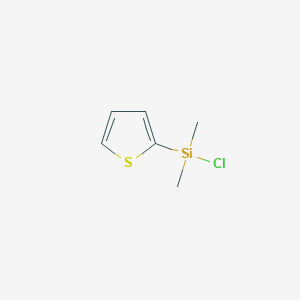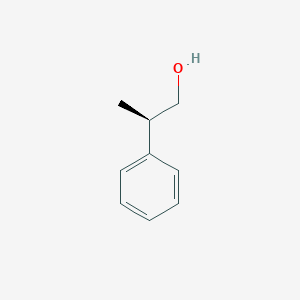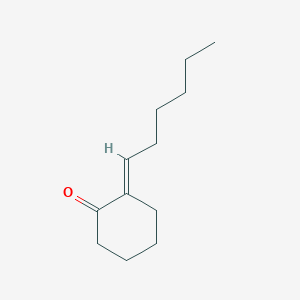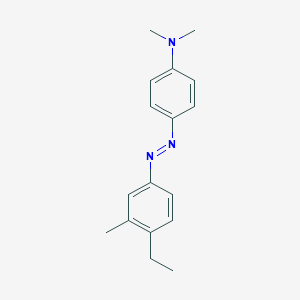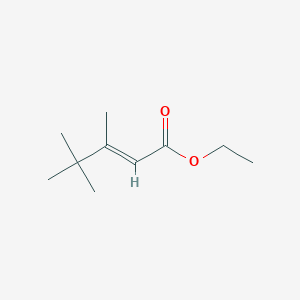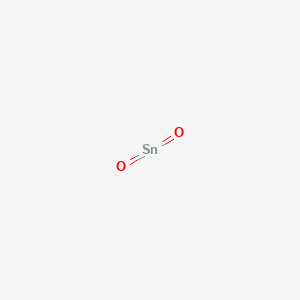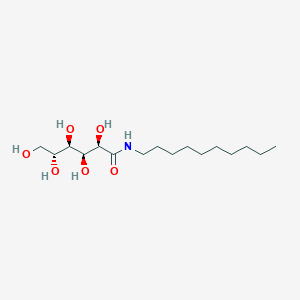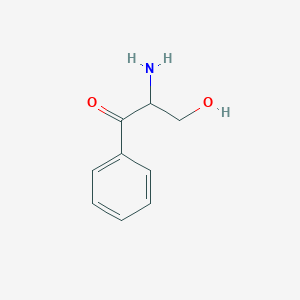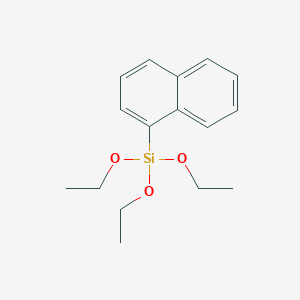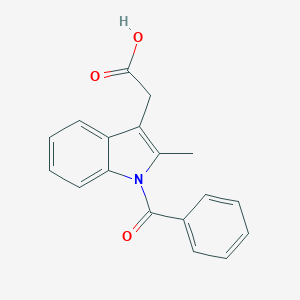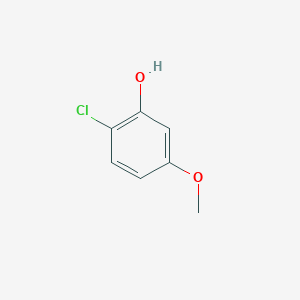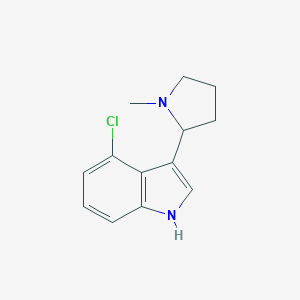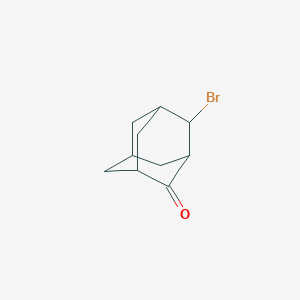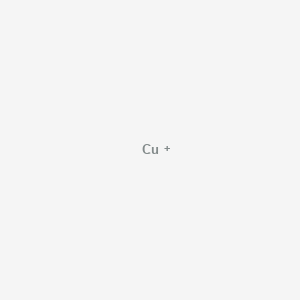
Cuprous ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprous ion, also known as Cu(I) ion, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This ion is a key component in many chemical reactions and has been studied extensively for its biochemical and physiological effects. In
科学的研究の応用
Solvent Extraction and Waste Management : Cu(I) has applications in solvent extraction for waste management, particularly in recovering Cu(I) from waste chloride solutions generated in printed circuit board (PCB) manufacturing (Lee et al., 2008).
Advanced Batteries and Energy Storage : Research on cuprous oxide (Cu2O) materials as electrodes in lithium-ion cells has shown their potential due to specific characteristics like high cycling capacity, making them suitable for advanced batteries (Zhang et al., 2018).
Photovoltaics and Semiconductors : Cu2O has been studied for its potential in photocatalysis, sensors, and photovoltaics. Modifications to its properties have been explored through methods like ion implantation (Ungeheuer et al., 2022).
Environmental Monitoring and Biosensors : Cu2O composites have been used in the development of highly sensitive electrochemical DNA sensors for detecting heavy metal ions in water or the environment, demonstrating high sensitivity and stability (Liu et al., 2015).
Optical and Physical Properties : The investigation into the optical properties of Cu2O, including refractive index and absorption coefficient, is significant for applications in electronics and photonics (Ungeheuer et al., 2022).
Copper Detection and Analysis : Fluorescent probes for detecting Cu(I) have been developed, providing a method for rapid and selective visual detection in various environments (Yin et al., 2021).
Food Chemistry and Animal Feed Analysis : The detection of copper in animal feed using a colorimetric assay, where cuprous ion chelates with specific chemicals, has been studied for rapid and high-throughput detection (Niu et al., 2017).
Biochemical Interactions and Copper Storage : The interaction of copper with amino acids like cysteine and the stability of cuprous complexes play a critical role in biological systems, including in organisms' defense against copper toxicity (Rigo et al., 2004).
Electrochemical and Corrosion Studies : The role of cuprous ions in copper plating baths and their interaction with organic additives has been explored, indicating the influence of cuprous intermediates in the copper deposition reaction (Vereecken et al., 2005).
Photocathode Development for Hydrogen Production : Cu2O-based photocathodes have been researched for hydrogen production through photoelectrochemical water splitting, highlighting the unique properties of Cu2O like tunable bandgap and appropriate band edge potentials (Bagal et al., 2019).
特性
CAS番号 |
17493-86-6 |
|---|---|
製品名 |
Cuprous ion |
分子式 |
Cu+ |
分子量 |
63.55 g/mol |
IUPAC名 |
copper(1+) |
InChI |
InChI=1S/Cu/q+1 |
InChIキー |
VMQMZMRVKUZKQL-UHFFFAOYSA-N |
SMILES |
[Cu+] |
正規SMILES |
[Cu+] |
その他のCAS番号 |
139076-62-3 17493-86-6 |
同義語 |
cuprous ion |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



